molecular formula C11H18BrNO2 B6191959 tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2409962-67-8

tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B6191959
CAS No.: 2409962-67-8
M. Wt: 276.2
InChI Key:
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Description

tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate: is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The tert-butyl group and the bromine atom add to the compound’s unique chemical properties, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-2-azaspiro[33]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the formation of the spirocyclic ring system through a cyclization reactionSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate often involves scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated systems can enhance the efficiency and reproducibility of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azaspiro compounds, which can be further functionalized for specific applications .

Scientific Research Applications

tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure and the presence of the bromine atom allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Comparison: tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Compared to its analogs, it offers different substitution patterns and electronic properties, making it a versatile intermediate for various synthetic applications .

Properties

CAS No.

2409962-67-8

Molecular Formula

C11H18BrNO2

Molecular Weight

276.2

Purity

95

Origin of Product

United States

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